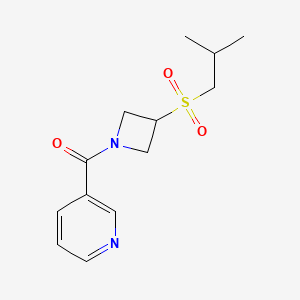

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone”, there are related compounds that have been synthesized. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: belongs to the class of 2-azetidinones, commonly known as β-lactams. These molecules serve as the basic structural feature for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Researchers explore its potential as a scaffold for designing new antibiotics or modifying existing ones .

Green Synthesis and Catalysis

The compound’s synthesis involves a green and practical method using catalytic amounts of molecular iodine under microwave irradiation. This approach is efficient and environmentally friendly. Researchers investigate its use as a catalyst or precursor in other green synthetic methodologies .

Antibacterial Activity

Given its β-lactam structure, researchers explore the antibacterial properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone . Investigating its activity against various bacterial strains could lead to novel antimicrobial agents .

Mechanistic Studies

Researchers delve into the mechanistic pathways of its synthesis. The extreme rapidity observed during the reaction suggests a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Detailed mechanistic investigations can enhance our understanding of this process .

Optically Pure Compounds

The synthesis methodology allows for the preparation of optically pure 3-pyrrole-substituted 2-azetidinones. Researchers study their chiral properties and potential applications in asymmetric synthesis or drug design .

Functional Group Tolerance

Investigations focus on the tolerance of various functional groups at the N-1 position of the 2-azetidinone ring. Understanding how substituents affect the reaction yield and rate provides valuable insights for synthetic chemists .

Structure-Activity Relationships (SAR)

Researchers explore the SAR of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone derivatives. By modifying substituents at both N-1 and C-4 positions, they can correlate structural variations with biological activity .

Application in Organic Synthesis

Beyond medicinal chemistry, the compound may find applications in other organic transformations. Researchers investigate its reactivity in various reactions, such as cross-coupling, cyclization, or functional group interconversion .

Propiedades

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPYIQYXNAQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)